An In-depth Technical Guide to the Physicochemical Properties of 4,5,6-Trichloroguaiacol
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6-Trichloroguaiacol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4,5,6-Trichloroguaiacol (4,5,6-TCG), a chlorinated phenolic compound. This document summarizes its key chemical and physical characteristics, details relevant experimental protocols for its analysis and synthesis, and provides a visual representation of an analytical workflow.
Core Physicochemical Properties
4,5,6-Trichloroguaiacol, with the IUPAC name 2,3,4-trichloro-6-methoxyphenol, is a significant compound often found in industrial effluents, particularly from pulp and paper mills[1]. Its chemical structure and properties are of considerable interest for environmental and toxicological studies.
Data Presentation: Physicochemical Properties of 4,5,6-Trichloroguaiacol
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₇H₅Cl₃O₂ | Experimental | [1][2] |
| Molecular Weight | 227.47 g/mol | Experimental | [1][2] |
| CAS Number | 2668-24-8 | Experimental | [1][3] |
| Synonyms | 4,5,6-TCG, 2,3,4-trichloro-6-methoxyphenol | Experimental | [3] |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| Water Solubility | Not available | - | - |
| pKa | Not available | - | - |
| LogP (Octanol-Water Partition Coefficient) | 3.8 | Computed | [4] |
Note: For context, related trichlorophenol isomers exhibit a range of properties. For example, 2,4,5-trichlorophenol (B144370) has a melting point of 67°C, a boiling point of 253°C, a water solubility of 1200 mg/L, and a pKa of 7.37[5]. 2,4,6-trichlorophenol (B30397) has a melting point of 69°C, a boiling point of 246°C, a water solubility of 800 mg/L at 25°C, a pKa of 6.23 at 25°C, and a log Kow of 3.69[6][7].
Experimental Protocols
Detailed methodologies for the analysis and a plausible synthesis route for 4,5,6-Trichloroguaiacol are presented below.
2.1. Analytical Protocol: Determination of 4,5,6-Trichloroguaiacol in Water Samples by Gas Chromatography/Mass Spectrometry (GC/MS)
This protocol is a representative method based on established procedures for the analysis of chlorinated phenols in environmental samples[8][9][10].
Objective: To quantify the concentration of 4,5,6-Trichloroguaiacol in water samples.
Methodology:
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Sample Collection and Preservation:
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Collect a 1-liter water sample in an amber glass bottle fitted with a Teflon-lined screw cap.
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If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample and mix well.
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Preserve the sample by icing or refrigerating at 4°C from the time of collection until extraction. Samples should be extracted within seven days of collection.
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-
Extraction:
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Acidify the 1-liter water sample to a pH < 2 with concentrated sulfuric or hydrochloric acid.
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Transfer the sample to a 2-liter separatory funnel.
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Add a known amount of a suitable surrogate standard to the sample.
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Perform a liquid-liquid extraction by adding 60 mL of methylene (B1212753) chloride to the sample and shaking vigorously for 2 minutes.
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Allow the organic layer to separate from the water phase.
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Drain the methylene chloride extract into a flask.
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Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride, combining all extracts.
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-
Drying and Concentration:
-
Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate (B86663).
-
Concentrate the dried extract to a volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus.
-
Exchange the solvent to hexane (B92381) during the final concentration step.
-
-
Derivatization (Acetylation):
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To improve chromatographic performance and sensitivity, the extracted chlorophenols are derivatized.
-
Add a small volume of a derivatizing agent, such as acetic anhydride, and a catalyst, like pyridine (B92270) or potassium carbonate, to the concentrated extract.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to form the acetate (B1210297) esters of the phenols.
-
-
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized extract into the GC/MS system.
-
Gas Chromatograph: Use a high-resolution fused silica (B1680970) capillary column suitable for separating chlorinated phenols. A typical column would be a 30 m x 0.25 mm ID with a 0.25 µm film thickness.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode. SIM mode offers higher sensitivity for target analytes.
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Identification and Quantification: Identify 4,5,6-Trichloroguaiacol by comparing its retention time and mass spectrum to that of a certified reference standard. Quantify the concentration using a calibration curve generated from standards of known concentrations.
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2.2. Plausible Synthesis Protocol: Synthesis of 2,3,4-Trichloro-6-Methoxyphenol
Objective: To synthesize 2,3,4-trichloro-6-methoxyphenol from 2-methoxyphenol (guaiacol).
Methodology:
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Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxyphenol (guaiacol) in a suitable inert solvent, such as glacial acetic acid or a chlorinated solvent like carbon tetrachloride.
-
Protect the reaction from light.
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-
Chlorination:
-
Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), dropwise or by bubbling through the solution, to the stirred solution of guaiacol. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.
-
The stoichiometry of the chlorinating agent will need to be carefully controlled to achieve trichlorination. An excess of the chlorinating agent will likely be required.
-
-
Reaction Monitoring:
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Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding water or a reducing agent solution (e.g., sodium sulfite) to destroy any excess chlorinating agent.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 2,3,4-trichloro-6-methoxyphenol.
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-
Characterization:
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Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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Mandatory Visualization
The following diagram illustrates the analytical workflow for the determination of 4,5,6-Trichloroguaiacol in water samples.
Caption: Analytical workflow for 4,5,6-Trichloroguaiacol in water.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4,5,6-Trichloroguaiacol | C7H5Cl3O2 | CID 17577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Analytical Method [keikaventures.com]
- 9. rsc.org [rsc.org]
- 10. epa.gov [epa.gov]
- 11. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
